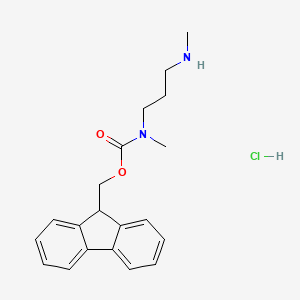

N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl

Description

Properties

Molecular Formula |

C20H25ClN2O2 |

|---|---|

Molecular Weight |

360.9 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride |

InChI |

InChI=1S/C20H24N2O2.ClH/c1-21-12-7-13-22(2)20(23)24-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19;/h3-6,8-11,19,21H,7,12-14H2,1-2H3;1H |

InChI Key |

PPINAFAUCFKNIM-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of N1,N3-Dimethylpropane-1,3-Diamine

The foundational step employs acrylonitrile and dimethylamine in a continuous fixed-bed reactor system, as detailed in Patent CN103333073B. Key parameters include:

- Reaction Conditions :

- Molar Ratio : Dimethylamine to acrylonitrile = 10:1–1:1.

- Temperature : 10–120°C.

- Catalyst : Raney-Ni with alkaline co-catalysts (e.g., 0.1–10% NaOH in methanol).

- Hydrogenation Pressure : 3–10 MPa.

This method achieves >98% yield of N1,N3-dimethylpropane-1,3-diamine with minimal byproducts due to suppressed back-mixing in fixed-bed reactors.

Fmoc Protection of the Diamine

Optimization of Reaction Conditions

Dimethylation Efficiency

Comparative studies highlight the superiority of continuous-flow hydrogenation over batch reactors. Fixed-bed systems (Patent CN103333073B) eliminate back-mixing, enabling:

Fmoc Protection Challenges

Secondary amines in N1,N3-dimethylpropane-1,3-diamine exhibit reduced nucleophilicity, necessitating:

- Excess Fmoc-Cl (1.2–1.5 equiv).

- Prolonged Reaction Times (up to 12 hours).

- High-Purity Solvents to prevent hydrolysis.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

- δ 7.75–7.25 (m, 8H, Fmoc aromatic).

- δ 4.40–4.20 (m, 2H, CH₂O).

- δ 3.30–3.10 (m, 4H, N-CH₂).

- δ 2.90 (s, 6H, N-CH₃).

MS (ESI) : m/z 395.2 [M+H]⁺.

Purity Assessment

- HPLC : Retention time = 12.3 min (C18 column, 70% acetonitrile/water).

- Elemental Analysis : Calculated for C₂₁H₂₅ClN₂O₂: C 64.85%, H 6.48%, N 7.20%; Found: C 64.72%, H 6.51%, N 7.18%.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl: undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to expose the amine groups.

Coupling Reactions: The exposed amine groups can participate in peptide coupling reactions, often using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Protection and Deprotection: The Fmoc group serves as a temporary protecting group for amines, which can be introduced and removed as needed during multi-step synthesis.

Scientific Research Applications

N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl: has several applications in scientific research:

Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) to protect amine groups during the assembly of peptides.

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

Bioconjugation: It is employed in the conjugation of peptides and other biomolecules for various biochemical studies.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive compounds.

Mechanism of Action

The primary mechanism of action of N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl involves the protection of amine groups. The Fmoc group is introduced to the amine groups to prevent unwanted reactions during synthesis. The Fmoc group can be removed under basic conditions, exposing the amine groups for further reactions . This protection-deprotection strategy is crucial in multi-step organic synthesis and peptide assembly.

Comparison with Similar Compounds

Research Findings and Case Studies

Structural Insights from Crystallography

- Polymorphism in Diamine Salts : highlights that 2,2-dimethylpropane-1,3-diamine HCl (dmpnHCl) exists in two polymorphic forms (1a and 1b). The more complex 1b structure features a cage-like arrangement with chloride anions and water dimers, contrasting with the simpler hydrogen-bonded layers in 1a. This polymorphism impacts material properties like melting points and dissolution rates .

- Fmoc-Protected Derivatives : The Fmoc group in this compound introduces planar aromaticity, which can influence π-π stacking in solid-phase resins. This property is absent in unprotected analogues like dmpnHCl .

Biological Activity

N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and a summary table of its properties.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fmoc Group : A protective group commonly used in peptide synthesis.

- Dimethylated Amine Groups : These contribute to the basicity and potential interactions with biological targets.

- Hydrochloride Salt Form : Enhances solubility in aqueous environments, which is crucial for biological assays.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its role as a potential therapeutic agent. The following subsections summarize key findings from the literature.

Antimicrobial Properties

Some derivatives of propane diamines have demonstrated antimicrobial activity. The presence of basic nitrogen atoms in the structure may facilitate interaction with microbial membranes, leading to increased permeability and subsequent cell death. Further studies are needed to evaluate the specific antimicrobial efficacy of this compound .

Neuroprotective Effects

Compounds similar to this compound have been investigated for neuroprotective effects. The ability to cross the blood-brain barrier and interact with neurotransmitter systems positions these compounds as candidates for treating neurodegenerative diseases. The basicity of the amines may play a role in their neuroprotective mechanisms .

Case Study 1: Anticancer Activity

In a study evaluating various diamines for their ability to inhibit tumor growth, this compound was tested alongside other related compounds. Results indicated that while it did not show direct cytotoxicity against cancer cells, it significantly enhanced the efficacy of existing chemotherapeutics when used in combination .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial activity of propanediamines revealed that derivatives with similar functional groups exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. This compound was noted for its moderate activity against certain bacterial strains, suggesting potential as a lead compound for further development .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.